

[4-(4-Propionylpiperazin-1-yl)phenyl]amine structure elucidation

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Compound of Interest

Compound Name: [4-(4-Propionylpiperazin-1-yl)phenyl]amine

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An In-Depth Technical Guide to the Structure Elucidation of **[4-(4-Propionylpiperazin-1-yl)phenyl]amine**

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **[4-(4-Propionylpiperazin-1-yl)phenyl]amine**. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind analytical choices. We will detail an integrated workflow utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, supplemented by chromatographic purity assessment. Each section presents not only the expected data but also the underlying principles of interpretation, ensuring a self-validating analytical system. The methodologies described herein are grounded in established principles and serve as a robust framework for the characterization of complex substituted aromatic amines.

Introduction and Strategic Overview

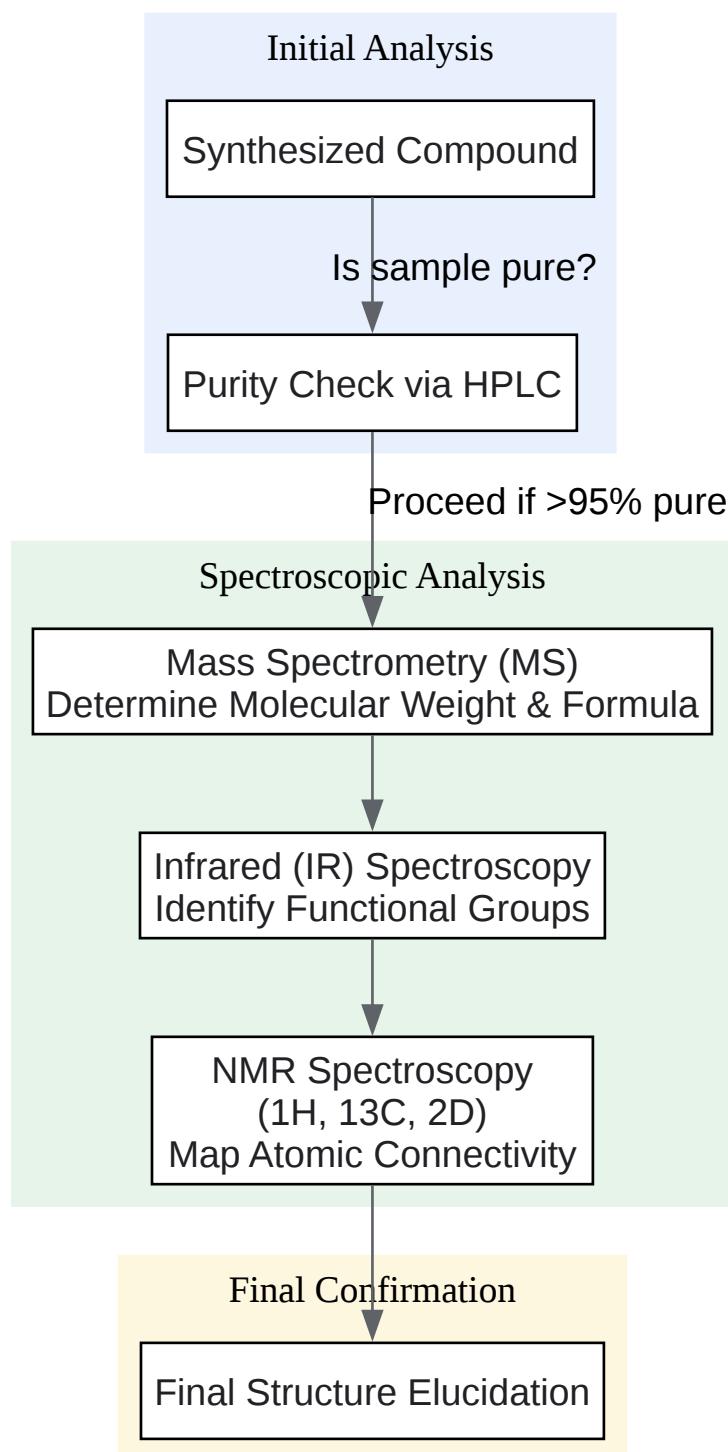
The molecule **[4-(4-Propionylpiperazin-1-yl)phenyl]amine** is a substituted phenylpiperazine derivative. Compounds within this class are prevalent in medicinal chemistry, often serving as scaffolds for therapeutic agents targeting the central nervous system and other biological pathways.^{[1][2]} Accurate and unambiguous structure confirmation is a critical prerequisite for

any further investigation, including biological screening, patent filing, and regulatory submission.

Our elucidation strategy is predicated on a synergistic workflow, where each analytical technique provides orthogonal, confirmatory data. The logical progression is as follows:

- Purity Assessment (HPLC): Establish the homogeneity of the sample to ensure that spectroscopic data represents the compound of interest and not a mixture of impurities.
- Mass Spectrometry (MS): Provide the empirical formula through accurate mass measurement of the molecular ion and offer initial structural clues via characteristic fragmentation patterns.
- Infrared (IR) Spectroscopy: Rapidly confirm the presence of key functional groups (amine, amide, aromatic ring), corroborating the proposed structure.
- NMR Spectroscopy (^1H , ^{13}C , 2D): Deliver the definitive atomic-level map of the molecule, establishing the precise connectivity and arrangement of all atoms through chemical shifts, coupling constants, and correlation experiments.

This integrated approach ensures the highest degree of confidence in the final structural assignment.

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